

# AN-019: A Technical Overview of Preclinical and Early Clinical Investigations

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This technical guide provides an in-depth overview of the preclinical and early clinical data for **AN-019** (also referred to as NRC-**AN-019**), a novel tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, efficacy, and safety profile based on preliminary studies.

#### Introduction

**AN-019** is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL tyrosine kinase.[1][2] It has been investigated primarily for its potential in treating chronic myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib, a first-line therapy.[1][2] Additionally, preclinical studies have explored its activity in other malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on the epidermal growth factor receptor (EGFR) signaling pathway.[3] This document summarizes the key findings from in vitro, in vivo, and early-phase clinical trials of **AN-019**.

## **Mechanism of Action**

**AN-019** functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1] Structural analysis suggests that **AN-019** binds to the inactive "DFG-out" conformation of the ABL kinase domain, which contributes to its high affinity and potency.[4] By occupying the ATP-binding pocket, **AN-019** prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-



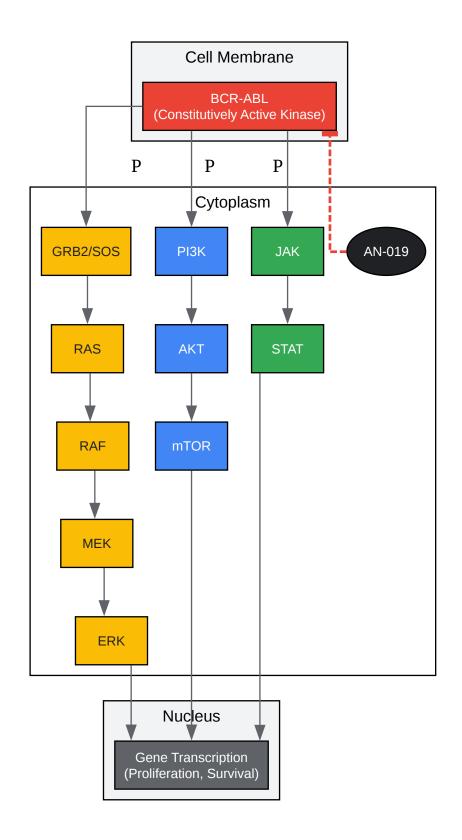
ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that **AN-019** also inhibits the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

## **Signaling Pathways**

The primary target of **AN-019** is the constitutively active BCR-ABL kinase, which drives CML by activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.

In the context of breast cancer, **AN-019** has been shown to inhibit the EGFR signaling pathway. [3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10][11][12]

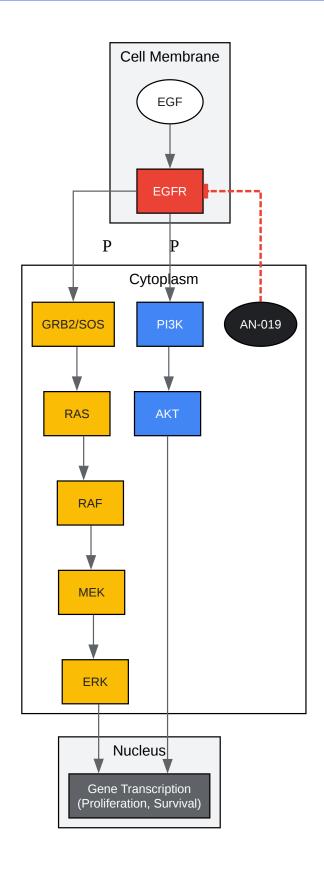




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Diagram 1: AN-019 Inhibition of the BCR-ABL Signaling Pathway.





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Diagram 2: AN-019 Inhibition of the EGFR Signaling Pathway.



#### **Preclinical Data**

**AN-019** has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

- CML Cell Lines: In the BCR-ABL-positive K562 cell line, **AN-019** exhibited potent inhibition of cell proliferation.[1] It was also effective against the imatinib-resistant Baf3 (T315I) cell line, indicating its potential to overcome common mechanisms of drug resistance.[1]
- Breast Cancer Cell Lines: AN-019 was shown to be more effective than lapatinib in inhibiting
  the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.[3]
  Treatment with AN-019 led to an accumulation of cells in the sub-G0/G1 phase and an
  increase in PARP cleavage, which are indicative of apoptosis.[3]

Parameter	Cell Line	AN-019	Imatinib	Reference
IC50	K562	0.7 nM	~98 nM (140-fold less potent)	[1]
Activity	Baf3 (T315I)	Effective	Resistant	[1]

Table 1: In Vitro Activity of AN-019 in CML Cell Lines

Effect	Cell Lines	Observation	Reference
Anti-proliferative	MDAMB231, BT474	More effective than Lapatinib	[3]
Apoptosis	MDAMB231, BT474	Increased PARP cleavage, cell cycle arrest	[3]
Anti-angiogenic	MDAMB231, BT474	Inhibition of angiogenic potential	[3]

Table 2: In Vitro Activity of AN-019 in Breast Cancer Cell Lines

The anti-tumor efficacy of AN-019 has been evaluated in mouse xenograft models.



- CML Mouse Model: In nude mice implanted with K562-luc cells, AN-019 treatment resulted in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-treated and control groups.[1] Notably, AN-019 was effective in suppressing leukemia in at least 90% of the treated animals and demonstrated superiority over imatinib in leukemic regression.[1] It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I cells.[1]
- Breast Cancer Mouse Model: In SCID mice bearing BT474 cell xenografts, AN-019
  demonstrated a dose-dependent inhibition of tumor growth that was superior to that of
  lapatinib at comparable concentrations.[3] Immunohistochemical analysis of tumor sections
  confirmed a dose-dependent inhibition of EGFR phosphorylation.[3]

Model	Treatment	Dose	Key Findings	Reference
K562-luc Xenograft	AN-019	20 mg/kg	Superior leukemic regression vs. Imatinib	[1]
Baf3T315I Xenograft	AN-019	20 mg/kg	Overcame Imatinib resistance	[1]
BT474 Xenograft	AN-019	Not specified	Dose-dependent tumor growth inhibition, superior to Lapatinib	[3]

Table 3: In Vivo Efficacy of AN-019

#### **Phase I Clinical Trial Data**

A Phase I clinical trial of **AN-019** was conducted in patients with imatinib-resistant Chronic Myeloid Leukemia.[11][13][14]

 Study Design: The study aimed to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended Phase II dose. Secondary objectives included



assessing pharmacokinetic properties and anti-leukemic activity.[11][13][14]

- Dosing: Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up to a maximum of 450 mg/day.[11][13][14]
- Safety and Tolerability: No DLT was observed, and the MTD was not reached at the doses tested. Common adverse events included skin rash, nausea, and vomiting.[11][13][14]
- Pharmacokinetics: The maximum plasma concentration (Cmax) of **AN-019** was 9,342 ng/mL, and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[11][13][14]
- Efficacy: Preliminary efficacy was observed, with hematological, cytogenetic, and molecular responses in a subset of patients.[11][13][14] The recommended Phase IIA dose was determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[11][13][14]

Parameter	Value	Reference
Number of Patients	30	[11][13][14]
Maximum Tolerated Dose (MTD)	Not Reached (up to 450 mg/day)	[11][13][14]
Recommended Phase II Dose	300 mg/day	[11][13][14]
Cmax	9,342 ng/mL	[11][13][14]
AUC	1,262,191 ng.hr/mL	[11][13][14]
Hematological Response	11 patients	[11][13][14]
Cytogenetic Response	7 patients	[11][13][14]
Molecular Response	5 patients	[11][13][14]

Table 4: Summary of Phase I Clinical Trial Results

## **Experimental Protocols**

The following are representative protocols for the key experiments described in the preclinical evaluation of **AN-019**. These are based on standard laboratory procedures and are intended to provide a detailed methodological framework.

#### Foundational & Exploratory

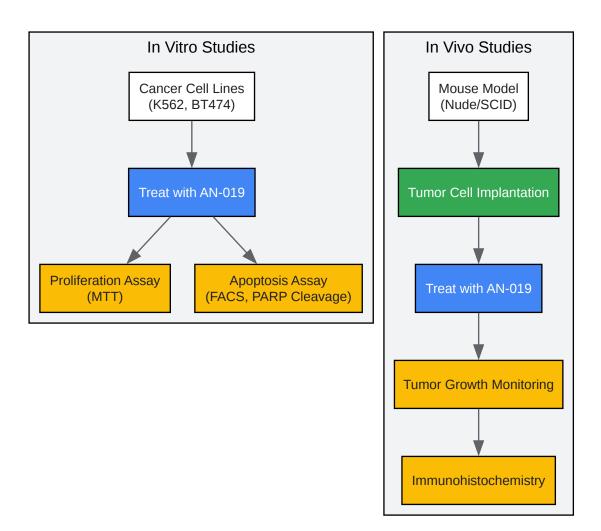




- Cell Seeding: Seed K562 or BT474 cells in 96-well plates at a density of 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of AN-019 and control compounds (e.g., Imatinib, Lapatinib) in growth medium. Add 100 μL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
- Animal Model: Use 6-8 week old female athymic nude or SCID mice.
- Tumor Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> K562 or BT474 cells in 100 μL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Drug Administration: Administer AN-019 (e.g., 20 mg/kg) and control compounds via intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The control group should receive the vehicle.



- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).



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Diagram 3: Representative Preclinical Experimental Workflow for AN-019.

### Conclusion

The preliminary studies on **AN-019** suggest that it is a potent tyrosine kinase inhibitor with significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase



I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and promising anti-leukemic activity. These findings support the continued development of **AN-019** as a potential therapeutic agent for CML and other malignancies. Further clinical investigations are warranted to fully elucidate its efficacy and safety in larger patient populations.

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